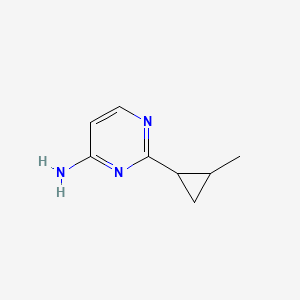
2-(2-Methylcyclopropyl)pyrimidin-4-amine
Overview
Description
2-(2-Methylcyclopropyl)pyrimidin-4-amine (MCPP) is an organic compound that belongs to the class of heterocyclic compounds. It is a cyclic amine with a pyrimidine ring and a methylcyclopropyl side chain. This compound has a wide range of applications in chemical synthesis, biochemistry, and pharmaceutical research. It is used as a precursor for the synthesis of various compounds, as a catalyst for reactions, and as a reagent for biochemical studies.
Scientific Research Applications
DMAP Catalyzed Synthesis of Pyrrolopyrimidines
Khashi, Davoodnia, and Rao Lingam (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and various other compounds. This process was catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) under solvent-free conditions, emphasizing the importance of 2-amino-pyrimidines in forming more complex structures Khashi et al., 2015.
Synthesis and Structural Analysis of Pyrimido[1,6-a]pyrimidine
Huang et al. (2009) synthesized 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, illustrating the construction of a bicyclic pyrimido[1,6-a]pyrimidine system. The study highlighted the planarity of the molecule's structure and the localization of double bonds within the bicyclic core, demonstrating the significance of structural analysis in understanding chemical behavior Huang et al., 2009.
Biological Activity and Applications
Antitumor Activity of Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines
Sirakanyan et al. (2019) explored the antitumor activity of amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines and related compounds. The study provided insights into the structure-activity relationships of these compounds, highlighting the potential of pyrimidine derivatives in cancer therapy Sirakanyan et al., 2019.
Antimicrobial Activity of Pyrimidine Salts
Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids and evaluated their antibacterial and antifungal activities. The research highlighted the potential of pyrimidine derivatives as antimicrobial agents, with some compounds exhibiting significant inhibition Mallikarjunaswamy et al., 2013.
Synthesis of Pyrimidine Derivatives for Antagonists Development
Hess et al. (2000) focused on synthesizing a series of pyrrolo[2,3-d]pyrimidine-4-amines and related compounds, exploring their affinity for adenosine receptors. This research has implications for the development of antagonists targeting these receptors, with potential applications in various therapeutic areas Hess et al., 2000.
Future Directions
: Rashid, H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060-6098. Link : Bruni, R. et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as a new scaffold for the development of antitubercular agents. Medicinal Chemistry Research, 31(2), 1-12. Link : Duarte, A. P. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potent anti-inflammatory agents. RSC Advances, 12, 11907-11916. Link
Mechanism of Action
Target of Action
It’s known that 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines and their derivatives are known to play significant roles in various biological processes .
Pharmacokinetics
Information about its molecular weight (14919) is available .
Result of Action
Some 2-aminopyrimidines have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Biochemical Analysis
Biochemical Properties
2-(2-Methylcyclopropyl)pyrimidin-4-amine is known to participate in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound acts as a potent inhibitor of PLK4, displaying high inhibitory activity with an IC50 value of 0.0067 μM . This interaction is significant as PLK4 overexpression is detected in various cancers, making this compound a potential candidate for anticancer research.
Cellular Effects
The effects of this compound on cellular processes are profound. At the cellular level, the compound exhibits excellent antiproliferative activity against breast cancer cells . It influences cell function by modulating cell signaling pathways, particularly those involving PLK4. The inhibition of PLK4 by this compound leads to disruptions in centriole duplication, which is crucial for maintaining genome integrity. Additionally, the compound affects gene expression and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates involved in centriole duplication. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life (t1/2) of over 289.1 minutes and liver microsomal stability with a t1/2 of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained antiproliferative activity against cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits potent anticancer activity without significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are eventually excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic properties allow it to cross cell membranes and accumulate in target tissues . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the nucleus, for example, may enhance its ability to modulate gene expression and interact with nuclear proteins.
Properties
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVIADKVPMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



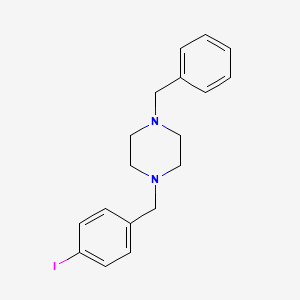




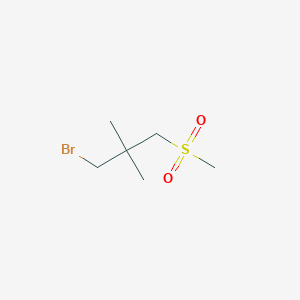

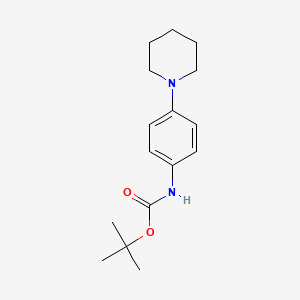
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)

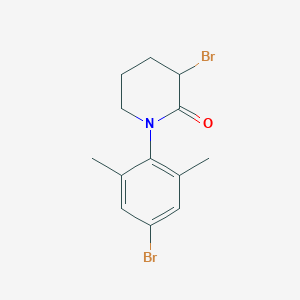
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
